molecular formula C10H18N4O B13472732 2-Amino-2-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol

2-Amino-2-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol

Cat. No.: B13472732
M. Wt: 210.28 g/mol
InChI Key: SBJAJYNTWCCALB-UHFFFAOYSA-N
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Description

2-Amino-2-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is a complex organic compound featuring a triazole ring, a cyclopentyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol typically involves the formation of the triazole ring followed by the introduction of the cyclopentyl and amino alcohol groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent steps include the alkylation or acylation to introduce the cyclopentyl group and the amino alcohol moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

2-Amino-2-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The amino alcohol group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the triazole ring, cyclopentyl group, and amino alcohol moiety in a single molecule allows for diverse interactions and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-amino-2-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)ethanol

InChI

InChI=1S/C10H18N4O/c1-14-10(8(11)6-15)12-9(13-14)7-4-2-3-5-7/h7-8,15H,2-6,11H2,1H3

InChI Key

SBJAJYNTWCCALB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2CCCC2)C(CO)N

Origin of Product

United States

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